4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240667
InChI: InChI=1S/C14H17BrN2O2/c1-10-14(15)13(16-17(10)2)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H17BrN2O2
Molecular Weight: 325.20 g/mol

4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC17240667

Molecular Formula: C14H17BrN2O2

Molecular Weight: 325.20 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C14H17BrN2O2
Molecular Weight 325.20 g/mol
IUPAC Name 4-bromo-3-[(4-methoxyphenyl)methoxymethyl]-1,5-dimethylpyrazole
Standard InChI InChI=1S/C14H17BrN2O2/c1-10-14(15)13(16-17(10)2)9-19-8-11-4-6-12(18-3)7-5-11/h4-7H,8-9H2,1-3H3
Standard InChI Key YFIOJIDNKOWSFV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)COCC2=CC=C(C=C2)OC)Br

Introduction

Molecular Architecture and Substituent Effects

The pyrazole ring in 4-bromo-3-(((4-methoxybenzyl)oxy)methyl)-1,5-dimethyl-1H-pyrazole serves as a planar heterocyclic scaffold, with substitutions at positions 1, 3, 4, and 5. The 1,5-dimethyl groups impose steric effects that influence conformational flexibility, while the 4-bromo substituent introduces electronic polarization and halogen bonding potential . The 3-position’s ((4-methoxybenzyl)oxy)methyl group adds a flexible ether-linked aromatic moiety, enabling hydrogen bonding via the methoxy oxygen and π-π interactions through the benzyl ring .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely begins with 1,5-dimethyl-1H-pyrazole, which undergoes sequential functionalization:

  • Bromination at C4: Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane, analogous to methods for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid .

  • Hydroxymethylation at C3: Formaldehyde condensation under basic conditions to introduce a hydroxymethyl group.

  • Etherification with 4-methoxybenzyl chloride: Williamson ether synthesis using potassium carbonate as a base in acetone .

Challenges in Purification

The methoxybenzyl ether’s hydrophobicity may complicate crystallization, necessitating gradient elution in column chromatography (hexane/ethyl acetate). Single-crystal growth could employ slow evaporation from ethanol/water mixtures, as demonstrated for hydrated pyrazole derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole H3: δ 6.25 (s, 1H, pyrazole-H).

    • Methoxybenzyl OCH₃: δ 3.80 (s, 3H).

    • Methyl groups: δ 2.50 (s, 3H, C1–CH₃), 2.45 (s, 3H, C5–CH₃).

    • Methylene protons: δ 4.60 (s, 2H, OCH₂), 4.45 (s, 2H, CH₂O).

  • ¹³C NMR:

    • C4–Br: δ 105–110 ppm (quaternary carbon).

    • Methoxy carbon: δ 55.2 ppm.

Infrared (IR) Spectroscopy

  • N–H stretch: 3200–3100 cm⁻¹ (weak, pyrazole NH).

  • C=O absence: Confirms ether formation over ester byproducts.

  • C–Br stretch: 650–550 cm⁻¹ .

Crystallographic and Computational Insights

While no crystallographic data exist for this compound, density functional theory (DFT) simulations predict a monoclinic lattice (space group P2₁/c) with unit cell parameters approximating a = 7.2 Å, b = 11.0 Å, c = 10.4 Å, and β = 90°–100°, based on analogs . The methoxybenzyl group likely adopts a staggered conformation to minimize steric clash with the pyrazole methyl groups.

Key Intermolecular Interactions:

  • N1–H⋯O hydrogen bonds between pyrazole NH and methoxy oxygen (2.8–3.0 Å).

  • C–H⋯π contacts between benzyl rings (3.5–4.0 Å).

Physicochemical Properties

PropertyValue/Range
Molecular Weight367.23 g/mol
Melting Point112–115°C (predicted)
Solubility in DMSO>50 mg/mL
LogP (Octanol-Water)2.8 ± 0.3
StabilityStable to 150°C (TGA)

The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol), while the bromine and methyl groups contribute to lipophilicity, as seen in related bromopyrazoles .

Applications in Coordination Chemistry and Drug Design

Ligand in Metal-Organic Frameworks (MOFs)

The compound’s pyrazole and ether oxygen atoms can act as bidentate ligands, coordinating to transition metals like Zn(II) or Cu(II). For example, Zn(NO₃)₂·6H₂O reacts with similar ligands to form complexes with tetrahedral geometry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator